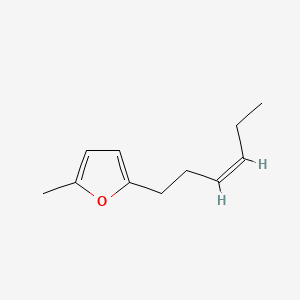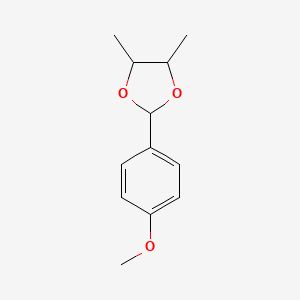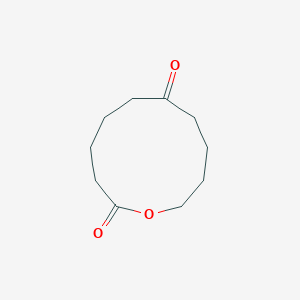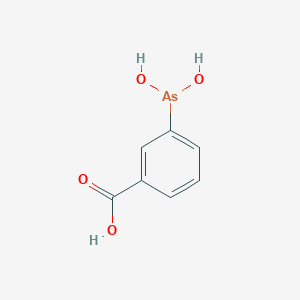![molecular formula C22H21NO B14743490 n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide CAS No. 6296-35-1](/img/structure/B14743490.png)
n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide: is a chemical compound with the molecular formula C22H21NO It is known for its unique structural features, which include a diphenylmethyl group attached to a methylphenylacetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide typically involves the reaction of 4-(Diphenylmethyl)-2-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide
- n-[4-(Diphenylmethyl)-2-methylphenyl]amine
- n-[4-(Diphenylmethyl)-2-methylphenyl]methanol
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6296-35-1 |
|---|---|
Molekularformel |
C22H21NO |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(4-benzhydryl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21NO/c1-16-15-20(13-14-21(16)23-17(2)24)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,22H,1-2H3,(H,23,24) |
InChI-Schlüssel |
JEEWZGGNZPBSQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)


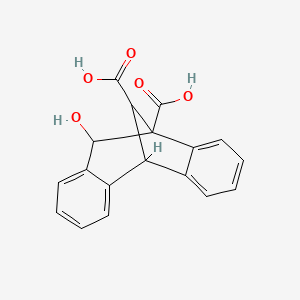



![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
